4,6-Diiodo-5-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

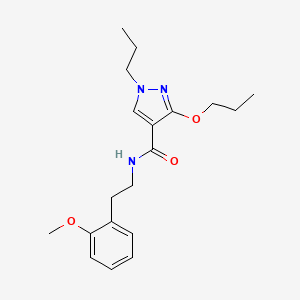

“4,6-Diiodo-5-methoxypyrimidine” is a chemical compound with the molecular formula C5H4I2N2O . It has a molecular weight of 361.91 . The compound is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, has been a topic of interest in various studies . One approach involves starting from 4,6-dichloro-5-methoxypyrimidine and using commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 hours . This process produces the 4-amino-5-methoxy-6-chloropyrimidine in a high yield of 94% .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, pyrimidine derivatives are known to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Physical And Chemical Properties Analysis

“this compound” is a powder . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Corrosion Inhibition

4,6-Diiodo-5-methoxypyrimidine and its derivatives have been explored as corrosion inhibitors for various metals in acidic environments. Studies demonstrate that pyrimidine derivatives, such as thiopyrimidines, show significant corrosion inhibition efficiency on mild steel in hydrochloric acid, acting as mixed type inhibitors with predominant control on cathodic reactions. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, as supported by electrochemical, SEM-EDS/AFM/XPS, and quantum chemical studies (Singh, Quraishi, & Singh, 2016). Similarly, spiropyrimidinethiones have been identified as effective corrosion inhibitors for mild steel in HCl solution, with their adsorption conforming to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).

Anticancer and Analgesic Activity

Pyrimidine derivatives also exhibit promising biological activities, including anticancer and analgesic effects. For instance, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).

Antioxidant Activity

The antioxidant properties of this compound derivatives have been explored, with some compounds demonstrating strong antioxidant activity. This includes 4-hydroxyphenyl substituted thiopyrimidine derivatives, which were found to exhibit stronger antioxidant activity than other derivatives, as determined by various in vitro assays (Akbas, Ekin, Ergan, & Karakuş, 2018).

Kinase Inhibition

Moreover, this compound derivatives have been explored as potential kinase inhibitors, a class of compounds relevant in the development of anticancer agents. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines showcased the biologically active molecular core's utility in discovering kinase inhibitors, hinting at the potential medical applications of these derivatives (Wada et al., 2012).

Safety and Hazards

The safety information for “4,6-Diiodo-5-methoxypyrimidine” indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The signal word for this compound is "Danger" . Hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “4,6-Diiodo-5-methoxypyrimidine” are not detailed in the search results, the study and application of pyrimidine derivatives continue to be an active area of research . This includes the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name |

4,6-diiodo-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLEMSABGVPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)

![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)

![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)

![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)